molecular formula C20H18FN3O6S B2523709 N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide CAS No. 2034240-79-2

N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide

Cat. No.: B2523709
CAS No.: 2034240-79-2
M. Wt: 447.44
InChI Key: VAYJNARYCCTPSA-UHFFFAOYSA-N
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Description

N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H18FN3O6S and its molecular weight is 447.44. The purity is usually 95%.
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Scientific Research Applications

Related Research Applications

1. GPR119 Agonists for Therapeutic Use The discovery and optimization of novel GPR119 agonists, involving modifications of similar molecular motifs, demonstrate the potential application of complex organic molecules in developing new therapeutic agents. These compounds, including variations with specific substituents and fluoro substitutions, have shown promise in pharmacological profiles for potential treatment options (Yu et al., 2014).

2. Peripheral Benzodiazepine Receptor Study Research on fluorinated compounds, such as those with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), underscores the importance of structural modifications for studying neurodegenerative disorders. This includes the development of imaging agents for positron emission tomography (PET) to investigate PBR expression in diseases (Fookes et al., 2008).

3. Anti-Alzheimer's Agents The synthesis and pharmacological investigation of N-benzylated derivatives, inspired by donepezil (a major drug for Alzheimer's disease), highlight the application of structurally complex molecules in addressing neurodegenerative diseases. Certain derivatives exhibited excellent anti-Alzheimer's profiles, demonstrating the potential for developing new therapeutic agents based on structural analogs of existing drugs (Gupta et al., 2020).

4. Corrosion Inhibition Studies Investigations into the corrosion inhibition properties of piperidine derivatives on iron demonstrate the interdisciplinary applications of complex organic molecules beyond pharmacology. Through quantum chemical calculations and molecular dynamics simulations, these studies provide valuable insights into material science and engineering applications (Kaya et al., 2016).

Properties

IUPAC Name

N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]phenyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O6S/c21-14-4-2-6-17(10-14)31(28,29)22-15-5-1-3-13(9-15)19(26)23-8-7-16(11-23)24-18(25)12-30-20(24)27/h1-6,9-10,16,22H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYJNARYCCTPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.